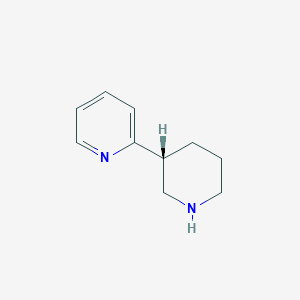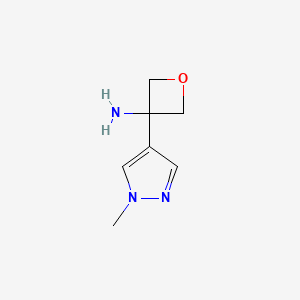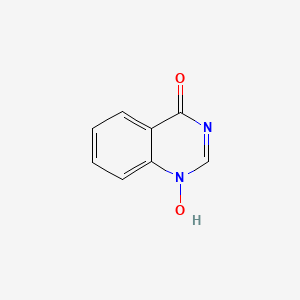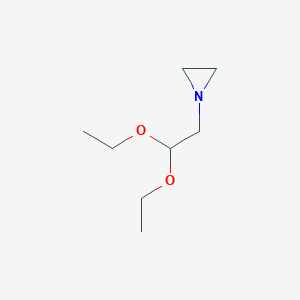
N-(7,8-Dihydro-1H-purin-8-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7,8-Dihydro-1H-purin-8-yl)formamide: is a chemical compound with the molecular formula C6H7N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(7,8-Dihydro-1H-purin-8-yl)formamide typically involves the reaction of purine derivatives with formamide under specific conditions. The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: : N-(7,8-Dihydro-1H-purin-8-yl)formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine oxides, while reduction can produce more saturated purine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, N-(7,8-Dihydro-1H-purin-8-yl)formamide is used as a precursor in the synthesis of more complex purine derivatives. It serves as a building block in organic synthesis .
Biology: : This compound is significant in biological studies due to its structural similarity to nucleotides. It is used in research related to DNA and RNA synthesis and repair mechanisms .
Medicine: : In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities .
Industry: : Industrially, this compound may be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(7,8-Dihydro-1H-purin-8-yl)formamide involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or modulate the activity of specific enzymes involved in nucleotide metabolism. The pathways involved include those related to DNA and RNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative that is a fundamental component of nucleotides.
Guanine: Another purine derivative found in nucleotides.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: : N-(7,8-Dihydro-1H-purin-8-yl)formamide is unique due to its specific formyl group attached to the purine ring, which imparts distinct chemical properties and reactivity compared to other purine derivatives .
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(8,9-dihydro-7H-purin-8-yl)formamide |
InChI |
InChI=1S/C6H7N5O/c12-3-9-6-10-4-1-7-2-8-5(4)11-6/h1-3,6,10H,(H,9,12)(H,7,8,11) |
InChI Key |
KKXQEQMTDQEWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NC(N2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)

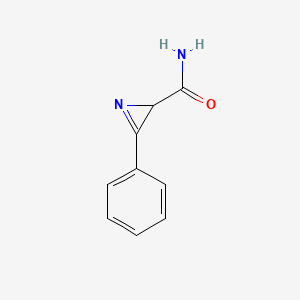
![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

